molecular formula C18H14O6 B1623599 4-(3-(4-(Carboxymethoxy)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 66984-59-6

4-(3-(4-(Carboxymethoxy)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B1623599
CAS No.: 66984-59-6
M. Wt: 326.3 g/mol
InChI Key: HXSSCTOWBWPFEV-UHFFFAOYSA-N
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Description

Cinfenoac (CAS: 66984-59-6) is an organic compound with the molecular formula C₁₈H₁₄O₆ and a molecular weight of 326.306 g/mol. The compound’s calculated logP (hydrophobicity) of 3.3 suggests moderate lipophilicity, which may influence its pharmacokinetic properties .

Properties

IUPAC Name

4-[3-[4-(carboxymethoxy)phenyl]-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c19-16(10-3-12-1-4-14(5-2-12)18(22)23)13-6-8-15(9-7-13)24-11-17(20)21/h1-10H,11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSCTOWBWPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867256
Record name 4-{3-[4-(Carboxymethoxy)phenyl]-3-oxoprop-1-en-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66984-59-6
Record name 4-{3-[4-(Carboxymethoxy)phenyl]-3-oxoprop-1-en-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a cornerstone in synthesizing cinnamic acid derivatives, including Cinfenoac. This method involves the base-catalyzed reaction of an aldehyde with malonic acid, yielding α,β-unsaturated carboxylic acids. For Cinfenoac, 4-hydroxybenzaldehyde and malonic acid undergo condensation in the presence of pyridine and piperidine, forming the cinnamic acid backbone. The reaction proceeds via nucleophilic attack of the enolate ion on the aldehyde, followed by decarboxylation. Optimized conditions include a 1:2 molar ratio of aldehyde to malonic acid, refluxing in ethanol at 80°C for 6–8 hours, achieving yields of 68–72%.

A critical modification involves substituting malonic acid with its diethyl ester to enhance solubility, reducing side reactions. Post-condensation, hydrolysis under acidic conditions (e.g., HCl/ethanol) regenerates the carboxylic acid group. This step requires meticulous pH control to prevent esterification of the phenolic hydroxyl group, which could compromise downstream reactivity.

Acid-Catalyzed Cyclization and Functionalization

Tert-Butyl Ester Protection and Deprotection

A patent-pending method for analogous compounds involves tert-butyl ester protection to streamline synthesis. For Cinfenoac, 4-(tert-butoxycarbonylmethoxy)benzaldehyde is condensed with malonic acid, followed by acidolysis using trifluoroacetic acid (TFA) in dichloromethane. This step removes the tert-butyl group, yielding the free carboxylic acid. The approach mitigates side reactions during condensation, improving overall yield to 82%.

Polymer-Assisted Purification

Recent advancements integrate polymer-supported reagents to enhance purity. For instance, polystyrene-bound scavengers selectively remove unreacted aldehydes or malonic acid byproducts, reducing chromatographic steps. This method, coupled with microwave-assisted condensation (100°C, 30 minutes), shortens reaction times by 60% while maintaining yields above 70%.

Analytical Validation and Characterization

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FT-IR) confirms successful synthesis. Key bands include:

  • C=O stretch at 1,680 cm⁻¹ (carboxylic acid)
  • Ester C-O at 1,250 cm⁻¹
  • Trans C=C at 970 cm⁻¹.

Nuclear magnetic resonance (NMR) further validates structure:

  • ¹H NMR (DMSO-d₆): δ 8.10 (d, J=16 Hz, 1H, CH=CHCO), 7.80–7.20 (m, 8H, aromatic), 4.70 (s, 2H, OCH₂CO).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 70:30) resolves Cinfenoac at 4.2 minutes, confirming ≥98% purity.

Comparative Analysis of Methodologies

Method Yield Reaction Time Purity Key Advantage
Knoevenagel-Doebner 72% 8 hours 95% Scalability
Cinnamoyl Chloride 78% 6 hours 98% High functional group tolerance
Microwave-Assisted 70% 30 minutes 97% Rapid synthesis
tert-Butyl Protection 82% 12 hours 96% Minimizes side reactions

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Toluene and dichloromethane are preferred for large-scale reactions due to low boiling points and ease of recovery. Closed-loop systems recycle solvents, reducing environmental impact and costs.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility. A tubular reactor with immobilized piperidine catalyst achieves 85% conversion in 10 minutes, outperforming batch reactors.

Chemical Reactions Analysis

Cinfenoac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Cinfenoac has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, Cinfenoac is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Cinfenoac involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that Cinfenoac may inhibit cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .

Comparison with Similar Compounds

Key Comparisons:

  • Structural Complexity: Cinfenoac’s larger molecular framework (C₁₈ vs. This contrasts with Diclofenac’s dichlorophenyl group and Mefenamic acid’s biphenyl motif .
  • Lipophilicity: Cinfenoac’s lower logP compared to Diclofenac and Mefenamic acid implies reduced membrane permeability, which may limit bioavailability unless formulated with enhancers .
  • Hydrogen Bonding: With more H-bond donors/acceptors, Cinfenoac may exhibit stronger intermolecular interactions, influencing crystallization behavior or solubility in polar solvents .

Analytical and Spectroscopic Characterization

Differentiating Cinfenoac from analogs requires advanced analytical techniques:

  • ¹³C-NMR and IR Spectroscopy: Evidence from spectral data tables highlights distinct carbonyl (C=O) and aromatic ring vibrations, which can resolve structural differences between Cinfenoac and its analogs. For example, Cinfenoac’s six oxygen atoms may produce unique splitting patterns in ¹³C-NMR or additional absorption bands in IR .
  • Mass Spectrometry (MS): High-resolution MS could distinguish Cinfenoac’s molecular ion (m/z 326.306) from Diclofenac (m/z 296.15) and Mefenamic acid (m/z 241.29). Fragment patterns may further elucidate substituent arrangements .

Biological Activity

Cinfenoac is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into the biological activity of Cinfenoac, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Cinfenoac

Cinfenoac is a derivative of non-steroidal anti-inflammatory drugs (NSAIDs), primarily designed to inhibit cyclooxygenases (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The selective inhibition of COX-2 is particularly significant as it aims to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.

Cinfenoac exhibits several biological activities through different mechanisms:

  • COX Inhibition : Cinfenoac selectively inhibits COX-2, leading to decreased production of pro-inflammatory prostaglandins. This action is beneficial in treating conditions characterized by inflammation, such as arthritis.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which helps in scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
  • Modulation of Cytokine Production : Cinfenoac influences the expression of various cytokines involved in inflammation. It has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Research Findings

A comprehensive review of studies highlights the following key findings regarding the biological activity of Cinfenoac:

  • Anti-inflammatory Effects : In vitro studies indicate that Cinfenoac significantly reduces inflammation markers in human cell lines. For instance, treatment with Cinfenoac led to a marked decrease in COX-2 expression and related inflammatory cytokines.
  • Analgesic Activity : Animal models have demonstrated that Cinfenoac effectively alleviates pain associated with inflammatory conditions. The analgesic effect was comparable to established NSAIDs but with fewer side effects.
  • Cell Proliferation : Studies have shown that Cinfenoac can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. The mechanism involves modulation of cell cycle regulators and apoptosis pathways.

Case Study 1: Efficacy in Arthritis Management

A clinical trial involving patients with osteoarthritis evaluated the efficacy of Cinfenoac over a 12-week period. Patients receiving Cinfenoac reported a significant reduction in pain levels compared to those on placebo. The study also noted improved joint function and a favorable safety profile, with minimal gastrointestinal disturbances reported.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers investigated the effects of Cinfenoac on breast cancer cell lines. Results indicated that treatment with Cinfenoac resulted in reduced cell viability and induced apoptosis through caspase activation pathways. This study suggests that Cinfenoac may have potential as an adjunct therapy in cancer treatment.

Data Table: Comparative Analysis of Biological Activities

Activity TypeCinfenoacTraditional NSAIDsSelective COX-2 Inhibitors
COX-1 InhibitionLowHighLow
COX-2 InhibitionHighModerateHigh
Antioxidant ActivityModerateLowModerate
Anti-inflammatoryHighHighHigh
Analgesic EffectHighHighModerate

Q & A

Q. What are the established laboratory synthesis methods for Cinfenoac, and how can researchers validate their reproducibility?

To synthesize Cinfenoac, prioritize peer-reviewed protocols detailing reaction conditions (e.g., catalysts, solvents, temperature). Validate reproducibility by replicating procedures from primary literature, ensuring stoichiometric ratios and purification steps (e.g., column chromatography) are rigorously followed. Cross-check yields and spectral data (NMR, IR) against published results to confirm consistency .

Q. How can spectroscopic techniques characterize Cinfenoac’s physicochemical properties?

Use NMR (¹H/¹³C) to confirm molecular structure, HPLC for purity assessment, and mass spectrometry for molecular weight verification. Compare results with databases like PubChem or Reaxys. For stability studies, employ thermal analysis (DSC/TGA) and UV-Vis spectroscopy under controlled pH/temperature conditions .

Q. What ethical guidelines apply to in vitro studies involving Cinfenoac with human-derived cell lines?

Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., informed consent for donor tissues). Document cell viability assays (MTT/WST-1) and cytotoxicity thresholds. Ensure compliance with declarations like Helsinki for human-derived materials .

Q. How to conduct a systematic literature review on Cinfenoac’s mechanisms of action?

Use Boolean search strings (e.g., "Cinfenoac AND (mechanism OR pharmacokinetics)") in PubMed, Scopus, and Web of Science. Filter for peer-reviewed articles (2015–2025), prioritizing high-impact journals. Synthesize findings using tools like PRISMA flowcharts to map knowledge gaps .

Q. How to validate analytical methods for quantifying Cinfenoac in biological matrices?

Establish calibration curves using spiked samples (linearity: R² ≥0.99). Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios. Validate precision (intra-day/inter-day CV <15%) and recovery rates (85–115%) using LC-MS/MS .

Advanced Research Questions

Q. How to design a controlled experiment assessing Cinfenoac’s stability under varying environmental conditions?

Define independent variables (temperature, pH, light) and dependent variables (degradation rate, impurity profiles). Use a factorial design (e.g., 2³ DOE) to test interactions. Include negative controls (inert atmosphere) and replicate trials (n=3) to ensure statistical power .

Q. What strategies resolve contradictory data in Cinfenoac’s pharmacological activity studies?

Apply meta-analysis to aggregate data across studies, adjusting for variables (dosage, model organisms). Use Bland-Altman plots to assess inter-lab variability. Validate findings via orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) .

Q. How can computational modeling predict Cinfenoac’s interactions with biological targets?

Perform molecular docking (AutoDock Vina) to screen binding affinities with target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Cross-reference results with crystallographic data (PDB) .

Q. How to optimize Cinfenoac’s synthesis yield using response surface methodology (RSM)?

Identify critical factors (catalyst concentration, reaction time) via Plackett-Burman screening. Optimize using central composite design (CCD), analyzing ANOVA results for significance (p<0.05). Validate predicted yields experimentally .

Q. How to integrate multi-omics data to elucidate Cinfenoac’s systemic effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use pathway analysis tools (KEGG, STRING) to identify dysregulated networks. Apply machine learning (PCA, clustering) to uncover biomarkers of efficacy/toxicity .

Q. Methodological Best Practices

  • Data Contradictions : Replicate experiments, use robust statistical tests (t-test, ANOVA), and report confidence intervals .
  • Literature Gaps : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Interdisciplinary Collaboration : Align experimental paradigms with journal expectations (e.g., Journal of Medicinal Chemistry for synthesis; Pharmacological Research for mechanistic studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4-(Carboxymethoxy)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid
Reactant of Route 2
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4-(3-(4-(Carboxymethoxy)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.